![molecular formula C24H32O7 B1252397 Niranthin](/img/structure/B1252397.png)
Niranthin
Overview
Description
CID 13989914 is a natural product found in Scoparia dulcis, Phyllanthus amarus, and other organisms with data available.
Scientific Research Applications
Anti-Hepatitis B Virus Activities
Niranthin, a lignan isolated from Phyllanthus niruri L., demonstrates significant anti-hepatitis B virus activity. Studies using HepG2.2.15 cells and duck hepatitis B virus infected ducks revealed that niranthin significantly decreased HBsAg and HBeAg secretion in vitro and reduced serum DHBV DNA, HBsAg, HBeAg, ALT, and AST in vivo, confirming its hepatoprotective effect (Liu et al., 2014).
Immunomodulatory Effects
Niranthin is one of the bioactive metabolites of Phyllanthus species known for their immunomodulating effects. Phyllanthus species, including niranthin, modulate both innate and adaptive immune systems through various mechanisms, offering therapeutic benefits for the treatment of immune-related diseases (Jantan et al., 2019).
Anti-Leishmanial Agent
Niranthin has shown potent anti-leishmanial properties. It induces apoptosis in Leishmania cells and inhibits the proliferation of Leishmania amastigotes in infected murine macrophages. Niranthin's treatment leads to a switch from a Th2- to a Th1-type immune response in infected mice, aiding in the clearance of liver and splenic parasite burden (Chowdhury et al., 2012).
Anxiolytic Potential
Niranthin has been identified as having anxiolytic potential. Animal model studies like Elevated plus-maze and Light & Dark Exploration tests indicate its role in managing anxiety disorders. Computational investigations suggest GABA mediation for its anxiolytic activity (Chopade et al., 2020).
Antinociceptive Activity
Research on niranthin's effects on visceral or somatic inflammatory pain using complete Freund's adjuvant (CFA) induced pain model in mice suggests its antinociceptive activity, indicating its potential in managing persistent pain (Chopade et al., 2022).
Anti-Inflammatory Actions
Niranthin isolated from Phyllanthus amarus exhibits pronounced anti-inflammatory properties, possibly mediated by interaction with platelet activating factor (PAF) receptor. Its administration significantly inhibits PAF-induced paw oedema formation and myeloperoxidase activity in mice, and exhibits antiallodynic actions (Kassuya et al., 2006).
Anticancer Effects
Studies on Phyllanthus amarus have isolated niranthin and tested its anticancer effect on HeLa cells and NIH/3T3 cells, showing promising results in its ability to target cancer cells (International Journal of Recent Technology and Engineering, 2019).
properties
IUPAC Name |
6-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFGIEPQSDGMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Niranthin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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